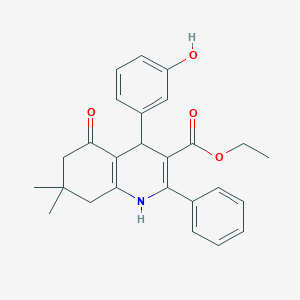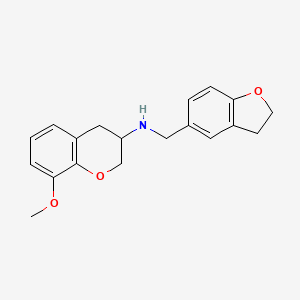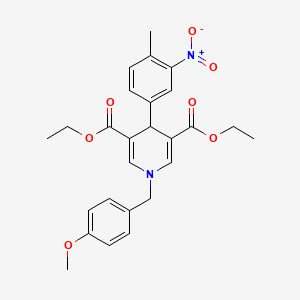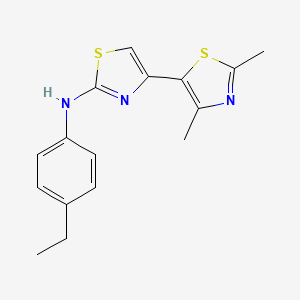![molecular formula C20H14ClN3O3S B4135125 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B4135125.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide
Overview
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide, also known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole derivatives that have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in many cellular processes. By inhibiting these enzymes, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide may disrupt the signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to have a range of biochemical and physiological effects in cells and tissues. In cancer cells, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of several key enzymes that are involved in cell growth and proliferation. In neurons, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration. In infectious diseases, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been shown to disrupt the cell membrane of pathogens and inhibit their growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide in lab experiments is that it has been shown to have a relatively low toxicity profile in cells and animals. This makes it a potentially useful compound for studying the effects of protein kinase inhibition on various cellular processes. However, one limitation of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several potential future directions for research involving N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide derivatives that have improved pharmacological properties, such as increased potency or selectivity for specific protein kinases. Another area of interest is the study of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide in combination with other drugs or therapies, to determine whether it has synergistic effects that could enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide and its potential applications in various fields of medicine.
Scientific Research Applications
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been shown to protect neurons from damage and improve cognitive function. In infectious diseases, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide has been found to have antimicrobial properties against a range of pathogens.
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11(25)22-14-5-6-15-18(10-14)28-20(23-15)24-19(26)17-8-7-16(27-17)12-3-2-4-13(21)9-12/h2-10H,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWWRCXPZHFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4135046.png)

![2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4135056.png)

![N-{2-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135076.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)

![N-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4135096.png)
![N-(4-bromo-2-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4135111.png)

![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135126.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B4135138.png)
![methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4135152.png)
